Rhipocephalin Rhipocephalin Rhipocephalin is a sesquiterpenoid.
Brand Name: Vulcanchem
CAS No.: 71135-78-9
VCID: VC1797598
InChI: InChI=1S/C21H28O6/c1-15(2)8-7-9-16(3)10-11-21(27-19(6)24)20(14-26-18(5)23)12-13-25-17(4)22/h7-10,12-14,21H,11H2,1-6H3/b9-7+,13-12+,16-10+,20-14-
SMILES: CC(=CC=CC(=CCC(C(=COC(=O)C)C=COC(=O)C)OC(=O)C)C)C
Molecular Formula: C21H28O6
Molecular Weight: 376.4 g/mol

Rhipocephalin

CAS No.: 71135-78-9

Cat. No.: VC1797598

Molecular Formula: C21H28O6

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

Rhipocephalin - 71135-78-9

Specification

CAS No. 71135-78-9
Molecular Formula C21H28O6
Molecular Weight 376.4 g/mol
IUPAC Name [(1E,3Z,6E,8E)-4-acetyloxy-3-(acetyloxymethylidene)-7,11-dimethyldodeca-1,6,8,10-tetraenyl] acetate
Standard InChI InChI=1S/C21H28O6/c1-15(2)8-7-9-16(3)10-11-21(27-19(6)24)20(14-26-18(5)23)12-13-25-17(4)22/h7-10,12-14,21H,11H2,1-6H3/b9-7+,13-12+,16-10+,20-14-
Standard InChI Key BQBCCTYBKVNOPS-ZRRPUCMRSA-N
Isomeric SMILES CC(=C/C=C/C(=C/CC(/C(=C\OC(=O)C)/C=C/OC(=O)C)OC(=O)C)/C)C
SMILES CC(=CC=CC(=CCC(C(=COC(=O)C)C=COC(=O)C)OC(=O)C)C)C
Canonical SMILES CC(=CC=CC(=CCC(C(=COC(=O)C)C=COC(=O)C)OC(=O)C)C)C

Introduction

Chemical Properties and Structure

Rhipocephalin possesses distinct chemical properties that contribute to its biological activity. Table 1 presents the fundamental chemical characteristics of rhipocephalin:

Table 1: Chemical Properties of Rhipocephalin

PropertyValue
Chemical NameRhipocephalin
Molecular FormulaC21H28O6
Molecular Weight376.18858863
CAS Registry Number71135-78-9
InChIKeyBQBCCTYBKVNOPS-ZRRPUCMRNA-N
SMILES NotationCC(=O)O/C=C(/C=C/OC(C)=O)C(C/C=C(C)/C=C/C=C(C)C)OC(C)=O

Structurally, rhipocephalin features acetoxy groups and conjugated double bonds in a linear sesquiterpenoid framework. This chemical arrangement is essential for its biological activity, particularly its ability to inhibit phospholipase A2 enzymes .

Source Organism: Rhipocephalus phoenix

Rhipocephalin is exclusively derived from Rhipocephalus phoenix, a calcareous green alga commonly known as Pinecone Algae due to its distinctive morphology resembling a pinecone or Christmas tree .

Taxonomy and Distribution

The taxonomic classification of Rhipocephalus phoenix is as follows:

Table 2: Taxonomic Classification of Rhipocephalus phoenix

Taxonomic RankClassification
KingdomPlantae
PhylumChlorophyta
ClassUlvophyceae
OrderBryopsidales
FamilyUdoteaceae (or Halimedaceae)
GenusRhipocephalus
SpeciesRhipocephalus phoenix (J.Ellis & Solander) Kützing 1843

This species is native to the tropical West Atlantic Ocean and Caribbean Sea, where it inhabits sandy areas on reef flats and seagrass beds at depths ranging from 3 to 100 feet .

Biological Activity

Phospholipase A2 Inhibition

The most significant biological activity of rhipocephalin is its potent inhibition of phospholipase A2 (PLA2) enzymes. In research conducted by Mayer et al. (1993), rhipocephalin demonstrated 99% inhibition of bee venom phospholipase A2 at a concentration of 4.1 μM . This remarkable inhibitory potency positions rhipocephalin among the most effective natural PLA2 inhibitors discovered from marine sources.

Table 3: Comparison of PLA2 Inhibition by Rhipocephalin and Other Marine Algal Metabolites

CompoundSource OrganismConcentration (μM)% Inhibition
RhipocephalinRhipocephalus phoenix4.199
CaulerpenyneCaulerpa prolifera4.292
CymopolCymopolia barbata4.798
CyclocymopolCymopolia barbata3.498
StypoldioneStypopodium zonale3.7100
Unidentified acetylene-containing fatty acid derivativeLiagora farinosa5.7100

Mechanism of Action

  • Interact directly with the enzyme's active site

  • Modify the enzyme structure through covalent binding

  • Interfere with the enzyme-substrate interface

  • Alter the calcium dependence of the enzyme

Research Findings

Comparative Efficacy

Research conducted on marine algal metabolites has positioned rhipocephalin as one of the most potent natural phospholipase A2 inhibitors. The study by Mayer et al. (1993) evaluated 29 compounds isolated from marine algae belonging to the phyla Chlorophyta, Phaeophyta, and Rhodophyta for their ability to inhibit bee venom PLA2. Among these compounds, rhipocephalin demonstrated exceptional inhibitory activity (99% inhibition), surpassed only by compounds from Liagora farinosa and Stypopodium zonale, which showed 100% inhibition .

Current Limitations and Future Research Directions

Despite the promising biological activity of rhipocephalin, several limitations exist in current research:

  • Limited studies on its pharmacokinetic properties

  • Insufficient data on its toxicity profile

  • Lack of in vivo efficacy studies

  • Challenges in sustainable production and supply

Future research directions may include:

  • Development of synthetic or semi-synthetic routes to rhipocephalin

  • More detailed structure-activity relationship studies

  • In vivo evaluation of anti-inflammatory efficacy

  • Investigation of other potential biological activities

  • Exploration of sustainable production methods through aquaculture or biotechnology

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